![molecular formula C14H22ClNO2 B1529207 (R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride CAS No. 422324-39-8](/img/structure/B1529207.png)
(R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride
Overview
Description
“®-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride” is a chemical compound with the CAS Number: 422324-39-8 . It has a molecular weight of 271.79 . The compound is solid in physical form and is stored in a refrigerator . Its IUPAC name is tert-butyl ®-3-amino-4-phenylbutanoate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 271.79 . The compound is stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Properties
- (R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride plays a significant role in the synthesis of various chemical compounds. For instance, it's involved in the preparation of amino alcohols and hydroxyethylsulfonamides, which are critical in developing potential pharmacological agents (Silverman et al., 1986). The compound has also been used in the synthesis of polycarbonates and platinum-polymer conjugates, demonstrating its versatility in polymer chemistry (Tsai et al., 2016).
Biocatalytic Applications
- The compound has been utilized in the bioreduction process of hydrophobic and bulky substrates. This is particularly important in the stereoselective synthesis of antiviral drug intermediates, showcasing its potential in pharmaceutical applications (Wu et al., 2019).
Role in Antimicrobial Research
- Derivatives of (R)-tert-Butyl 3-amino-4-phenylbutanoate have been studied for their antimicrobial properties. Specific compounds derived from this substance showed activity against M. tuberculosis, suggesting its importance in the development of new antimicrobial agents (Moreth et al., 2014).
Applications in Asymmetric Synthesis
- This compound is also significant in the field of asymmetric synthesis. It serves as a precursor or intermediate for various enantiomerically pure compounds. This aspect is crucial for the development of stereochemically complex molecules with potential pharmaceutical applications (Ha et al., 1999).
Industrial Catalysis
- In industrial catalysis, the compound has been used to enhance the efficiency of various chemical reactions. This includes the catalytic hydrogenation processes, indicating its utility in industrial chemical synthesis (Wu et al., 2019).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3R)-3-amino-4-phenylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVMYEROWDCTEQ-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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